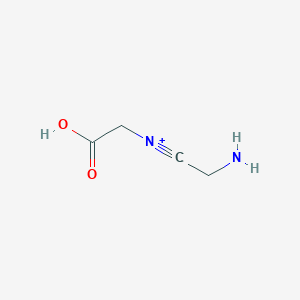
N-(2-Aminoethylidyne)(carboxy)methanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethylidyne)(carboxy)methanaminium is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethylidyne)(carboxy)methanaminium typically involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions. One common method involves the use of sodium hydride as a base to facilitate the reaction between secondary amides/amines and carboxylic acid derivatives . This reaction can be conducted in a vial without the need for strictly anhydrous reagents or an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethylidyne)(carboxy)methanaminium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2-Aminoethylidyne)(carboxy)methanaminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Aminoethylidyne)(carboxy)methanaminium involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters and reduced oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)methacrylamide Hydrochloride: Similar in structure but differs in its reactivity and applications.
Peptide Nucleic Acids with N-(2-Aminoethyl)glycine Backbone: Used in genetic research and therapy.
Uniqueness
N-(2-Aminoethylidyne)(carboxy)methanaminium is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
CAS No. |
651327-18-3 |
|---|---|
Molecular Formula |
C4H7N2O2+ |
Molecular Weight |
115.11 g/mol |
IUPAC Name |
2-amino-N-(carboxymethyl)acetonitrilium |
InChI |
InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h1,3,5H2/p+1 |
InChI Key |
UQEMLNUFVVBEMK-UHFFFAOYSA-O |
Canonical SMILES |
C(C#[N+]CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















